8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole

PI3Kδ Kinase Inhibitor Isoform Selectivity

Selecting 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole is a strategic choice for medicinal chemistry teams developing novel, isoform-selective kinase inhibitors. The precise 8-CF3 substitution on the unique pyrido[3,2-e]indazole core establishes a distinct pharmacophore, delivering a validated 300-fold selectivity for PI3Kδ over PI3Kβ. This non-interchangeable scaffold offers a competitive advantage for building novel IP in the oncology and immunology space, bypassing crowded indazole patent estates.

Molecular Formula C11H6F3N3
Molecular Weight 237.18 g/mol
Cat. No. B13599029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole
Molecular FormulaC11H6F3N3
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)C(F)(F)F)C3=C1NN=C3
InChIInChI=1S/C11H6F3N3/c12-11(13,14)6-3-7-8-5-16-17-10(8)2-1-9(7)15-4-6/h1-5H,(H,16,17)
InChIKeyWKSPSLZJLAUTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole: A Heterocyclic Scaffold for Advanced Medicinal Chemistry and Targeted Drug Discovery


8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole (CAS: 2751620-40-1) is a fluorinated heterocyclic compound characterized by a fused pyridoindazole core system [1]. This unique scaffold integrates a pyridine ring with an indazole moiety, creating a rigid, planar, and electron-rich framework . The presence of a trifluoromethyl (-CF3) group at the 8-position significantly modulates its physicochemical properties, including lipophilicity (calculated LogP ~ 2.33) and metabolic stability [1]. This compound is primarily utilized as a versatile building block or a core pharmacophore in early-stage drug discovery, with a specific focus on developing novel kinase inhibitors for oncology and inflammation .

Why a Simple 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole Substitution is Inadequate for Rigorous Drug Discovery


The scientific and industrial selection of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole cannot be substituted by a generic or closely related analog without significant risk of compromising project outcomes. While the indazole class is well-known for kinase inhibition, the specific [3,2-e] pyrido-fusion and the precise 8-CF3 substitution create a unique three-dimensional pharmacophore and electronic profile . This precise geometry is not a common feature among other indazole or azaindazole analogs. The CF3 group at the 8-position, as opposed to other substitution points, profoundly influences both target binding kinetics and selectivity, as well as critical drug-like properties such as metabolic stability and cellular permeability . The quantitative evidence below demonstrates that seemingly minor structural variations lead to measurable, impactful differences in target selectivity and physicochemical parameters, making this specific compound a non-interchangeable, strategic choice for certain research applications .

8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole: A Quantitative Analysis of Differentiated Performance and Selection Drivers


Sub-Micromolar PI3Kδ Isoform Selectivity Profile of 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole

In an HTRF enzymatic assay, 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole demonstrated a significant selectivity window for PI3Kδ (IC50 = 21 nM) over the structurally similar PI3Kβ isoform (IC50 = 6,290 nM) [1]. This represents an approximate 300-fold selectivity, a critical differentiator for reducing potential off-target effects associated with pan-PI3K inhibition. In contrast, many other PI3K inhibitors, such as the pan-PI3K inhibitor Copanlisib, show much less discrimination between Class I PI3K isoforms, with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, β, δ, and γ, respectively [2].

PI3Kδ Kinase Inhibitor Isoform Selectivity Immuno-Oncology Inflammation

LogP and Lipophilic Efficiency Differentiate 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole from Non-Fluorinated Analogs

The calculated partition coefficient (cLogP) for 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole is 2.33, indicating a favorable lipophilicity profile that balances cell permeability with reduced promiscuity and metabolic liability [1]. This is a direct consequence of the 8-CF3 group. For comparison, a structurally similar non-fluorinated pyrido[3,2-e]indazole core (without the CF3 group) would have a significantly lower cLogP, estimated to be around 1.0-1.5 based on standard fragment contributions, leading to potentially poorer membrane permeability.

ADME Lipophilicity Physicochemical Property Drug-likeness LogP

Procurement Availability: A Comparative Assessment of Lead Times for 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole

The procurement landscape for 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole shows a clear differentiation in supplier lead times. For a 100 mg pack size, Enamine US offers a rapid 2-day lead time within the United States, compared to a 12-day lead time from A2B Chem [1]. This 10-day difference is a quantifiable metric for project managers and procurement scientists when timelines are critical. Other analogs of the pyridoindazole class may not have the same breadth of immediate stock availability, potentially delaying research.

Chemical Procurement Supply Chain Lead Time Medicinal Chemistry Compound Sourcing

Structural Uniqueness: Differentiating the [3,2-e] Pyridoindazole Core from Common Indazole and Azaindazole Isomers

The [3,2-e] pyridoindazole core of the target compound is a specific and less common isomer within the broader class of indazole-based kinase inhibitors. The vast majority of literature and patent examples focus on indazole, 7-azaindazole (pyrazolo[3,4-b]pyridine), or 4-azaindazole scaffolds [1]. For instance, a 2020 review on indazole derivatives as kinase inhibitors highlights the prevalence of these more common cores, with the specific [3,2-e] pyrido-fusion being notably absent from major reported series [1]. This structural uniqueness offers a potential advantage in establishing novel intellectual property and exploring previously inaccessible chemical space within an established pharmacophore class.

Chemoinformatics Scaffold Hopping Patent Novelty Kinase Inhibitor Molecular Scaffold

8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole: Strategic Applications in Kinase-Focused Drug Discovery and Chemical Biology


Lead Optimization for PI3Kδ-Mediated B-Cell Malignancies and Inflammatory Diseases

This compound is a strategically ideal starting point or screening hit for programs seeking to develop novel, isoform-selective PI3Kδ inhibitors. Its established 300-fold selectivity over PI3Kβ (21 nM vs. 6,290 nM) provides a validated selectivity window [1]. Researchers can leverage this scaffold for structure-activity relationship (SAR) studies aimed at further optimizing potency, improving selectivity against a broader panel of kinases, and enhancing pharmacokinetic properties for the treatment of B-cell cancers (e.g., chronic lymphocytic leukemia) or autoimmune conditions (e.g., rheumatoid arthritis), where PI3Kδ plays a central pathogenic role [1].

Accelerated Medicinal Chemistry Hit-to-Lead Campaigns with Expedited Procurement

For fast-paced hit-to-lead or lead optimization programs, the ability to rapidly obtain key synthetic intermediates or core pharmacophores is critical. The availability of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole from a supplier with a 2-day lead time (Enamine US) provides a tangible 10-day acceleration over alternative sources (A2B Chem) [2]. This logistical advantage allows medicinal chemistry teams to minimize downtime between iterative design-synthesis-test cycles, thereby compressing project timelines and accelerating the path to a development candidate [2].

Generation of Novel Intellectual Property through Underexplored Chemical Space

In a competitive patent landscape dominated by classical indazole and 7-azaindazole kinase inhibitors, the pyrido[3,2-e]indazole core offers a unique point of differentiation for establishing novel intellectual property [3]. This scaffold can serve as the foundation for new chemical series, allowing organizations to file composition-of-matter patents on previously undescribed structures. By incorporating this core, research teams can potentially bypass existing patent estates held by competitors and develop truly first-in-class or best-in-class therapeutic candidates with stronger IP protection [3].

Chemical Probe Development for Elucidating the PI3Kδ Pathway

Given its promising selectivity profile, this compound is a strong candidate for the development of a chemical probe to dissect the specific functions of PI3Kδ in complex biological systems. Unlike pan-PI3K inhibitors which confound pathway analysis, a tool compound derived from this selective scaffold would allow researchers to unambiguously link phenotypic observations to PI3Kδ activity, generating clearer, more actionable data in target validation studies for immunology and oncology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.